![molecular formula C27H28N2O B11555264 2,2-bis(4-methylphenyl)-N'-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide](/img/structure/B11555264.png)
2,2-bis(4-methylphenyl)-N'-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound characterized by its unique cyclopropane ring structure and multiple aromatic groups
Preparation Methods
The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves several steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized using a cyclopropanation reaction involving diazo compounds and electron-deficient alkenes. This reaction is typically carried out under metal- and catalyst-free conditions, with water as the solvent to increase efficiency.
Introduction of Aromatic Groups: The aromatic groups are introduced through Friedel-Crafts alkylation or acylation reactions, using appropriate aromatic compounds and catalysts such as aluminum chloride.
Hydrazide Formation: The final step involves the reaction of the cyclopropane derivative with hydrazine or its derivatives to form the carbohydrazide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and aromatic groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2,2-BIS(4-METHYLPHENYL)-N’-[(1Z)-1-PHENYLPROPYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE include:
3,3-BIS(4-METHYLPHENYL)CYCLOPROPANE-1,2-DICARBOXYLIC ACID: This compound has a similar cyclopropane ring structure but differs in the functional groups attached.
2,2’-METHYLENEBIS(4-METHYL-6-TERT-BUTYLPHENOL): This compound features a bisphenol structure with tert-butyl groups, offering different chemical and physical properties.
Properties
Molecular Formula |
C27H28N2O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)-N-[(Z)-1-phenylpropylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C27H28N2O/c1-4-25(21-8-6-5-7-9-21)28-29-26(30)24-18-27(24,22-14-10-19(2)11-15-22)23-16-12-20(3)13-17-23/h5-17,24H,4,18H2,1-3H3,(H,29,30)/b28-25- |
InChI Key |
KFSRZZBKEPGRED-FVDSYPCUSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C1CC1(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)/C4=CC=CC=C4 |
Canonical SMILES |
CCC(=NNC(=O)C1CC1(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(pentyloxy)phenyl]octadecanamide](/img/structure/B11555181.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11555188.png)
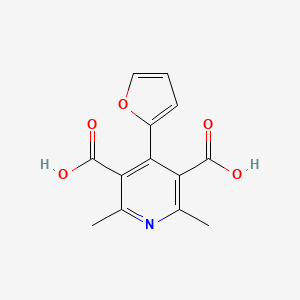
![2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11555191.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555194.png)
![N'~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B11555197.png)
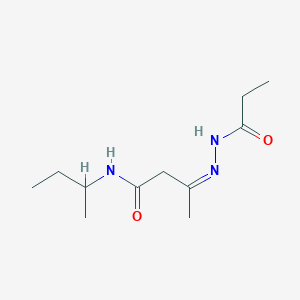
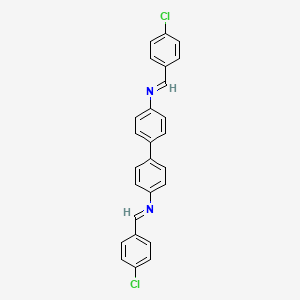
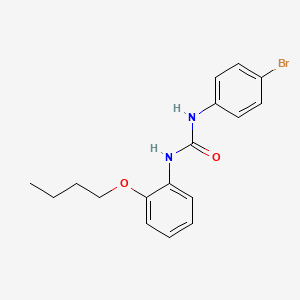
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide](/img/structure/B11555220.png)
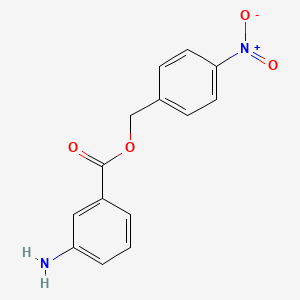
![(3E)-N-(2-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11555241.png)
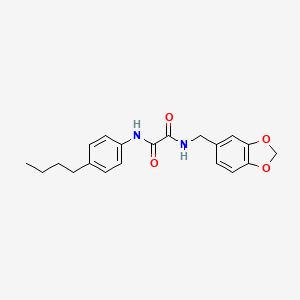
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11555244.png)
